molecular formula C18H36N2O2S2 B13438020 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]

1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]

Cat. No.: B13438020
M. Wt: 376.6 g/mol
InChI Key: YYULMQZHTPZLOH-UHFFFAOYSA-N
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Description

1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] is a chemical compound with the molecular formula C18H36N2O2S2 and a molecular weight of 376.62 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] typically involves the reaction of piperidine derivatives with disulfide linkers. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Esters or ethers.

Scientific Research Applications

1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the preparation of lipid-like materials for mRNA and siRNA delivery, which are crucial for gene therapy and other biomedical applications.

    Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with nucleic acids.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or targeted delivery.

Mechanism of Action

The mechanism of action of 1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] involves its ability to form stable complexes with nucleic acids. The disulfide bond in the compound can be cleaved under reducing conditions, releasing the nucleic acids at the target site. This property makes it an effective carrier for mRNA and siRNA delivery.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Methylenedi-4,1-phenylene)bismaleimide: Another compound used in the preparation of lipid-like materials for nucleic acid delivery.

    3,3’-Dithiodipropionic acid di(N-hydroxysuccinimide ester): Used as a cross-linking reagent in protein chemistry.

Uniqueness

1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] is unique due to its specific structure, which allows for the formation of stable complexes with nucleic acids and its ability to be cleaved under reducing conditions. This makes it particularly useful in gene therapy and drug delivery applications.

Properties

Molecular Formula

C18H36N2O2S2

Molecular Weight

376.6 g/mol

IUPAC Name

2-[1-[2-[2-[4-(2-hydroxyethyl)piperidin-1-yl]ethyldisulfanyl]ethyl]piperidin-4-yl]ethanol

InChI

InChI=1S/C18H36N2O2S2/c21-13-5-17-1-7-19(8-2-17)11-15-23-24-16-12-20-9-3-18(4-10-20)6-14-22/h17-18,21-22H,1-16H2

InChI Key

YYULMQZHTPZLOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCO)CCSSCCN2CCC(CC2)CCO

Origin of Product

United States

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